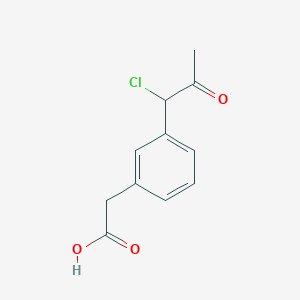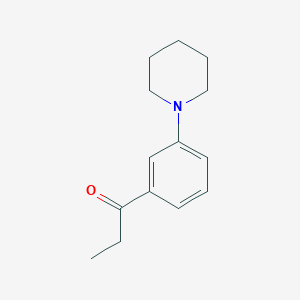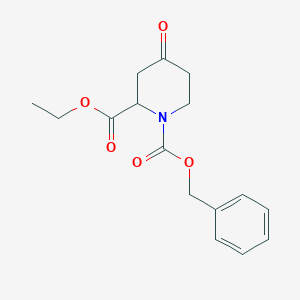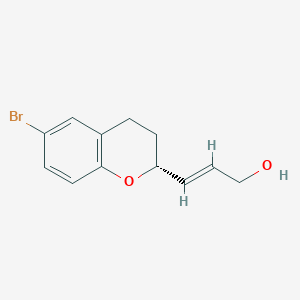
2-Amino-5-methylsulfonylthiazole hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-5-methylsulfonylthiazole hydrochloride is a chemical compound with the molecular formula C4H6N2O2S2·HCl. It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms. This compound is widely used in pharmaceutical manufacturing and serves as a significant precursor for multidimensional drug synthesis, particularly in medications for hypertension and Parkinson’s disease.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-methylsulfonylthiazole hydrochloride typically involves the reaction of 2-aminothiazole with methylsulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or other suitable methods.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is often subjected to rigorous quality control measures to ensure its suitability for pharmaceutical applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-5-methylsulfonylthiazole hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used for substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted thiazole derivatives.
Wissenschaftliche Forschungsanwendungen
2-Amino-5-methylsulfonylthiazole hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibitors and as a probe for biological assays.
Medicine: It serves as a precursor for drugs used in the treatment of hypertension and Parkinson’s disease.
Industry: The compound is used in the development of materials with specific properties, such as conductivity and stability.
Wirkmechanismus
The mechanism of action of 2-Amino-5-methylsulfonylthiazole hydrochloride involves its interaction with specific molecular targets and pathways. In the case of its use in hypertension medication, the compound acts as an inhibitor of certain enzymes involved in blood pressure regulation. For Parkinson’s disease, it may interact with neurotransmitter pathways to alleviate symptoms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-5-chlorothiazole hydrochloride: Another thiazole derivative with similar applications but different substituents.
2-Amino-4-methylthiazole hydrochloride: Similar structure but with a different position of the methyl group.
2-Amino-5-ethylsulfonylthiazole hydrochloride: Similar to 2-Amino-5-methylsulfonylthiazole hydrochloride but with an ethyl group instead of a methyl group.
Uniqueness
This compound is unique due to its specific methylsulfonyl group, which imparts distinct chemical and biological properties. This makes it particularly useful in the synthesis of drugs for hypertension and Parkinson’s disease, where other similar compounds may not be as effective .
Eigenschaften
Molekularformel |
C4H7ClN2O2S2 |
|---|---|
Molekulargewicht |
214.7 g/mol |
IUPAC-Name |
5-methylsulfonyl-1,3-thiazol-2-amine;hydrochloride |
InChI |
InChI=1S/C4H6N2O2S2.ClH/c1-10(7,8)3-2-6-4(5)9-3;/h2H,1H3,(H2,5,6);1H |
InChI-Schlüssel |
RXXCRMNNKPPMGW-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C1=CN=C(S1)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,5S,7R)-2-Oxabicyclo[3.2.0]heptane-7-carboxylic acid](/img/structure/B14045719.png)
![3,5,6,7-Tetrahydro-1H-indeno[5,6-c]furan-1-one](/img/structure/B14045727.png)


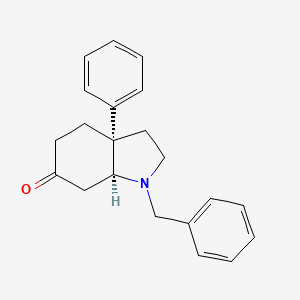

![1H-Pyrrolo[2,3-b]pyridine, 4-bromo-1-(phenylsulfonyl)-2-(1H-tetrazol-1-ylmethyl)-](/img/structure/B14045757.png)
![(6S,7aS)-5-tert-Butyl 6-ethyl 2,2-dimethyltetrahydro-4,7-methano[1,3]dioxolo[4,5-c]pyridine-5,6(6H)-dicarboxylate](/img/structure/B14045773.png)


